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Application Notes
Cyanine3 (Cy3) is a bright and photostable fluorescent dye belonging to the cyanine family,

widely employed in molecular biology for labeling nucleic acids. Its application in Fluorescence

In Situ Hybridization (FISH) is particularly advantageous for the detection and localization of

specific DNA or RNA sequences within morphologically preserved cells and tissues. The bright

orange-red fluorescence of Cy3 provides a high signal-to-noise ratio, making it an excellent

choice for visualizing gene fusions, amplifications, deletions, and chromosome abnormalities.

The principle of Cy3-FISH involves the hybridization of a Cy3-labeled nucleic acid probe to its

complementary target sequence in the sample. This direct labeling method offers a streamlined

workflow compared to indirect detection methods. The inherent brightness and photostability of

Cy3 are critical for withstanding the harsh conditions of FISH protocols and for allowing

sufficient time for image acquisition, especially for detecting low-abundance targets.[1][2] Cy3-

labeled probes have demonstrated a fluorescence level 5-10 times higher than that of

fluorescein-labeled probes, coupled with high resistance to photobleaching during prolonged

light exposure.[1]

Cy3's spectral properties are well-suited for multiplexing experiments, where multiple targets

are visualized simultaneously using different fluorophores. It can be effectively excited by

common laser lines (e.g., 532 nm) and its emission is readily detectable with standard filter

sets.[2][3] These characteristics, combined with its commercial availability in various reactive
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forms for probe synthesis, make Cy3 a versatile and reliable fluorophore for a wide range of

FISH applications in basic research, clinical diagnostics, and drug development.[1][4][5]

Quantitative Data
The selection of a fluorophore is a critical aspect of designing a successful FISH experiment.

The following table summarizes the key quantitative characteristics of Cyanine3.

Property Value / Description Notes

Excitation Maximum ~550-555 nm

Efficiently excited by standard

532 nm or 561 nm laser lines.

[2][3]

Emission Maximum ~570-572 nm
Emits in the orange-red region

of the visible spectrum.[2][3]

Molar Extinction Coefficient ~150,000 cm⁻¹M⁻¹
Indicates high efficiency of light

absorption.[3]

Quantum Yield ~0.15 - 0.24

Represents the efficiency of

converting absorbed light into

emitted fluorescence.[3]

Photostability Moderate to good

Superior to fluorescein (FITC),

allowing for longer exposure

times during imaging.[1][3]

pH Sensitivity Relatively insensitive

Stable fluorescence in the

physiological pH range (pH 4-

10).[3]

Note: Values can vary depending on the conjugation partner and the local molecular

environment.[3]

Experimental Protocols
This section provides a detailed protocol for performing FISH with Cy3-labeled probes on fixed

cells or tissue sections.
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I. Probe Preparation and Labeling
The generation of Cy3-labeled probes is the initial and a critical step for a successful FISH

experiment. Probes can be custom-synthesized with a 5' or 3' Cy3 label or generated in the

laboratory.

A. Oligonucleotide Probes: Custom-synthesized oligonucleotide probes directly conjugated to

Cy3 are commercially available and offer a convenient and reliable option.[6]

B. Labeling of Larger DNA Probes (e.g., BACs, YACs, or PCR products) by Nick Translation:

Prepare the Nick Translation Reaction Mix: In a microcentrifuge tube, combine the following

reagents on ice:

1 µg of probe DNA

5 µL of 10x Nick Translation Buffer

5 µL of 0.2 mM dNTP mix (dATP, dGTP, dCTP)

1 µL of 1 mM Cy3-dUTP

10 U of DNA Polymerase I

0.5-1.0 pg of DNase I (concentration may need optimization)

Nuclease-free water to a final volume of 50 µL.

Incubate the reaction at 15°C for 1-2 hours. The incubation time may require optimization to

achieve the desired probe size range (200-500 bp).

Stop the reaction by adding 5 µL of 0.5 M EDTA.

Purify the labeled probe using a spin column or ethanol precipitation to remove

unincorporated nucleotides.

Assess Labeling Efficiency: The incorporation of Cy3 can be assessed by measuring the

absorbance at 260 nm (for DNA) and 550 nm (for Cy3).
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II. Sample Preparation
A. For Adherent Cells on Coverslips:

Culture cells on sterile glass coverslips until they reach the desired confluency.

Wash the cells twice with phosphate-buffered saline (PBS).

Fix the cells with 4% paraformaldehyde in PBS for 10 minutes at room temperature.

Wash three times with PBS for 5 minutes each.

Permeabilize the cells with 0.5% Triton X-100 in PBS for 10 minutes at room temperature.

Wash three times with PBS for 5 minutes each.

Proceed to the denaturation step.

B. For Paraffin-Embedded Tissue Sections:

Deparaffinize the slides by immersing them in xylene twice for 10 minutes each.[7]

Rehydrate the sections by sequential immersion in 100%, 90%, and 70% ethanol for 5

minutes each, followed by a rinse in distilled water.[7]

Perform antigen retrieval by incubating the slides in a citrate buffer (pH 6.0) at 95-100°C for

15-30 minutes.[7]

Cool the slides to room temperature and wash with PBS.

Treat the sections with pepsin (0.5 mg/ml in 0.01N HCl) at 37°C for 10-15 minutes to improve

probe accessibility.[7]

Wash twice with PBS.

Fix the tissue with 1% formaldehyde in PBS for 5 minutes.[7]

Wash with PBS.
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Dehydrate the sections through an ethanol series (70%, 90%, and 100%) for 1 minute each

and air dry.[7]

III. Hybridization
Prepare the Hybridization Buffer: A typical hybridization buffer consists of 50% formamide, 2x

SSC, 10% dextran sulfate, and blocking agents like Cot-1 DNA (for human samples) to

suppress repetitive sequences.

Prepare the Probe Mix: Dilute the Cy3-labeled probe in the hybridization buffer to the desired

final concentration (typically 10-50 ng/µL).

Denature the Probe and Target DNA:

Apply 10-20 µL of the probe mixture to the prepared slide.

Cover with a coverslip, avoiding air bubbles, and seal the edges with rubber cement.[2]

Denature the slide on a hot plate at 75°C for 5-10 minutes.[3][7]

Hybridize: Transfer the slides to a humidified chamber and incubate at 37°C overnight.[3]

IV. Post-Hybridization Washes
The stringency of the washes is critical for removing non-specifically bound probes and

reducing background fluorescence.

Carefully remove the rubber cement and allow the coverslip to detach in a solution of 2x

SSC.[2]

Perform a high-stringency wash in 0.4x SSC with 0.3% IGEPAL at 72°C for 2 minutes.[2]

Wash in 2x SSC with 0.1% IGEPAL at room temperature for 1 minute.[2]

Briefly rinse with distilled water and allow the slides to air dry in the dark.[2]

V. Counterstaining and Mounting
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Apply a drop of antifade mounting medium containing a nuclear counterstain, such as DAPI

(4',6-diamidino-2-phenylindole), to the slide.

Carefully place a coverslip over the sample, avoiding air bubbles.

Seal the edges of the coverslip with nail polish.

Store the slides at 4°C in the dark until imaging.

VI. Imaging
Visualize the slides using a fluorescence microscope equipped with appropriate filter sets for

Cy3 (Excitation: ~550 nm, Emission: ~570 nm) and the counterstain (e.g., DAPI).

Acquire images using a sensitive camera and appropriate software.

Mandatory Visualizations
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Caption: Experimental workflow for Fluorescence In Situ Hybridization (FISH) using Cyanine3-

labeled probes.
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Caption: Logical relationship of Cyanine3's properties contributing to successful FISH

applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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